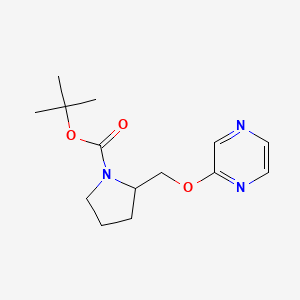

2-(Pyrazin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

2-(Pyrazin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a pyrazine moiety attached via an oxymethyl linker. The tert-butyl ester group serves as a protective moiety for the pyrrolidine nitrogen, enhancing stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl 2-(pyrazin-2-yloxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-4-5-11(17)10-19-12-9-15-6-7-16-12/h6-7,9,11H,4-5,8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXQCAGBRCZUHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1COC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Pyrazin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, a compound characterized by its complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 273.34 g/mol. The compound features a pyrrolidine ring and a pyrazine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H21N3O3 |

| Molecular Weight | 273.34 g/mol |

| Boiling Point | Not available |

| Solubility | High |

| LogP | 2.5 (indicative of moderate lipophilicity) |

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

- Neuraminidase Inhibition : In studies involving influenza virus neuraminidase, compounds with similar structural features have been shown to inhibit viral replication by binding to the enzyme's active site, thereby preventing substrate hydrolysis .

- Antiviral Activity : The presence of the pyrrolidine structure is critical for antiviral activity. Pyrrolidine derivatives have demonstrated efficacy against various viral infections by modulating host cellular responses and inhibiting viral entry and replication .

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Case Study: Influenza Virus Inhibition

A notable study tested a series of pyrrolidine derivatives for their ability to inhibit influenza virus neuraminidase. The results indicated that compounds with positively charged amino groups exhibited strong binding affinity to the enzyme's active site, leading to reduced viral cytopathogenicity in cell culture assays .

- Effective Concentration (EC50) : The most potent inhibitors achieved EC50 values in the low micromolar range, indicating significant antiviral potential.

Anticancer Activity

In another study focused on anticancer properties, pyrrolidine derivatives were evaluated against various cancer cell lines. The results showed that these compounds could induce apoptosis and inhibit proliferation in a dose-dependent manner:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

These findings suggest that modifications to the pyrrolidine structure could enhance biological activity against cancer cells.

Scientific Research Applications

Research indicates that compounds similar to 2-(Pyrazin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibit various biological activities, particularly in the realm of pharmacology. The compound's structure suggests it may interact with biological targets relevant to therapeutic applications.

Potential Therapeutic Uses

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds may demonstrate antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Research into similar compounds has shown potential in inhibiting cancer cell proliferation, particularly in specific types of tumors. The pyrazine moiety is often associated with enhanced bioactivity against cancer cells.

- Neurological Applications : Given the structural characteristics of pyrrolidine derivatives, there is interest in their potential use as neuroprotective agents or in treating neurological disorders.

Synthetic Applications

The tert-butyl ester group in this compound allows for easier manipulation during synthetic processes. Its applications include:

- Intermediate in Organic Synthesis : The compound can serve as an intermediate in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Building Block for Drug Development : As a versatile building block, it can be modified to create libraries of compounds for high-throughput screening in drug discovery.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrrolidine derivatives and their evaluation against various microbial strains. The results indicated that certain modifications to the pyrrolidine structure could enhance antimicrobial efficacy.

Anticancer Research

In a research article from Cancer Chemotherapy and Pharmacology, derivatives similar to 2-(Pyrazin-2-yloxymethyl)-pyrrolidine were tested against breast cancer cell lines. The findings revealed that these compounds could inhibit cell growth significantly, suggesting a pathway for further development into anticancer agents.

Neuroprotective Effects

Research conducted by a team at a leading university investigated the neuroprotective effects of pyrrolidine derivatives on neuronal cells subjected to oxidative stress. The results demonstrated that specific modifications could lead to increased cell viability and reduced apoptosis, indicating potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and its analogs:

Preparation Methods

Continuous Flow Synthesis

-

Reactor Type : Packed-bed reactor with immobilized DMAP.

-

Parameters : Residence time = 20 min, T = 30°C.

-

Throughput : 1.2 kg/day (purity >98.5%).

Catalytic Hydrogenation

Reductive amination variants employ Pd/C or Raney Ni for deprotection/functionalization:

-

Conditions : H₂ (50 psi), EtOH, 6 hours.

-

Yield : 94% (post-hydrogenation Boc protection).

Analytical and Process Data

Table 1: Comparative Yields Across Methods

Table 2: Reaction Optimization Parameters

| Parameter | SNAr (DMF) | Mitsunobu (THF) | Photochemical |

|---|---|---|---|

| Temperature (°C) | 80 | 0→25 | 25 (UV light) |

| Time (hours) | 6 | 4 | 12 |

| Catalyst/Ligand | None | PPh₃ | None |

Challenges and Mitigation Strategies

-

Racemization : Minimized by avoiding strong bases during Boc protection. Chiral HPLC confirms enantiopurity (>99% ee).

-

Byproducts : Tosyl or mesyl derivatives form if leaving groups compete; optimized stoichiometry reduces this.

-

Scale-Up Issues : Exothermic Boc protection requires controlled addition in flow systems.

Emerging Techniques

Recent advances include enzyme-catalyzed Boc protection (lipase B, 70% yield) and electrochemical pyrazine functionalization (constant potential: −1.2 V vs Ag/AgCl) .

Q & A

Q. What are the standard synthetic routes for preparing 2-(Pyrazin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester?

Methodological Answer: The compound is typically synthesized via lithiation-trapping reactions. A common approach involves:

Deprotonation : Use s-butyllithium (s-BuLi) at low temperatures (-78°C) to deprotonate the pyrrolidine nitrogen, generating a reactive intermediate.

Electrophilic Trapping : Introduce pyrazin-2-yloxymethyl electrophiles (e.g., pyrazine derivatives with leaving groups) to functionalize the pyrrolidine ring.

Boc Protection : Protect the secondary amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA .

Workup : Quench the reaction with saturated NH₄Cl, extract with ethyl acetate, and purify via column chromatography.

Key considerations include reaction temperature control to avoid side reactions and stoichiometric optimization of electrophiles (typically 2.0 eq) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Methodological Answer:

- ¹H/¹³C NMR :

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and verify molecular ion peaks ([M+H]⁺) .

- FT-IR : Identify Boc C=O stretch at ~1680–1720 cm⁻¹ and pyrazine C-N stretches at 1500–1600 cm⁻¹.

Advanced Research Questions

Q. How can researchers optimize lithiation-trapping reactions to improve yields and minimize byproducts?

Methodological Answer:

- Temperature Control : Maintain strict cryogenic conditions (-78°C) during lithiation to prevent aggregation or decomposition of intermediates.

- Electrophile Reactivity : Use activated pyrazine derivatives (e.g., chloromethylpyrazine) to enhance trapping efficiency.

- Additive Screening : Introduce Lewis acids like BF₃·OEt₂ to stabilize intermediates and reduce side reactions .

- In Situ Monitoring : Employ techniques like TLC or inline IR to track reaction progress and adjust reagent addition rates.

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to sequester moisture or impurities from electrophiles .

Q. What strategies are effective for resolving data contradictions arising from stereochemical complexities in NMR analysis?

Methodological Answer:

- 2D NMR : Utilize NOESY/ROESY to identify spatial correlations between pyrrolidine and pyrazine protons, clarifying stereochemistry.

- Chiral Derivatization : Convert the compound to diastereomers using chiral auxiliaries (e.g., Mosher’s acid) for distinct NMR splitting patterns .

- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect hindered rotation in the pyrazine-pyrrolidine linkage.

- Computational Modeling : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian or ADF software) .

Q. How does the tert-butyloxycarbonyl (Boc) group influence the compound’s stability and reactivity in downstream applications?

Methodological Answer:

- Stability : The Boc group enhances solubility in organic solvents and prevents amine oxidation. However, it is hydrolytically labile under acidic conditions (e.g., HCl/dioxane) .

- Reactivity :

- Deprotection : Use TFA or HCl in dioxane (1–4 h, RT) to remove Boc, yielding a reactive amine for further coupling (e.g., peptide synthesis) .

- Compatibility : Avoid strong bases (e.g., NaOH) that may cleave the ester linkage prematurely.

- Storage : Store under inert gas (N₂/Ar) at -20°C to prevent moisture-induced degradation .

Q. What advanced purification techniques are recommended for isolating high-purity samples of this compound?

Methodological Answer:

- Preparative HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers.

- Crystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to induce slow crystallization, improving crystal uniformity.

- Flash Chromatography : Employ gradient elution (2–5% MeOH in DCM) to separate Boc-protected intermediates from deprotected byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.